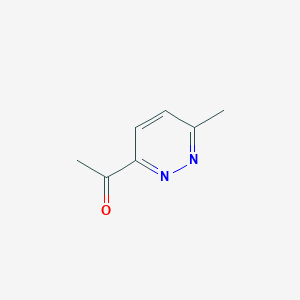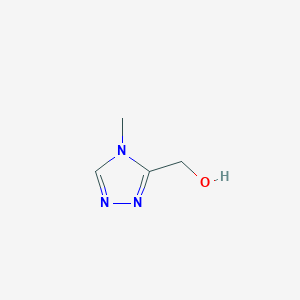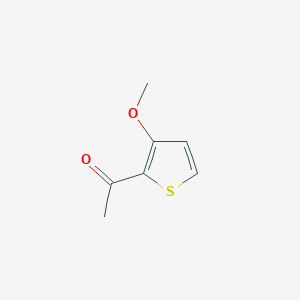
1-(6-Methylpyridazin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridazin-3-YL)ethanone is a chemical compound with the CAS Number: 91544-04-6 and a molecular weight of 136.15 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(6-Methylpyridazin-3-YL)ethanone is represented by the linear formula C7H8N2O . The InChI code for this compound is 1S/C7H8N2O/c1-5-3-4-7(6(2)10)9-8-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of 1-(6-Methylpyridazin-3-YL)ethanone is a yellow to brown solid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Bioactive Compound Synthesis and Anticancer Activity
One study focused on the Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, which involved derivatives related to 1-(6-Methylpyridazin-3-YL)ethanone. The research highlighted the synthesis of compounds with selective action against certain cancer cell lines, indicating the potential for developing new anticancer agents (Iwashita, E., Williams, H., Hutchinson, I., & Stevens, M., 2008).
Luminescent Materials
Another application is in the field of luminescent materials, where complexes of terbium and europium with derivatives of 1-(6-Methylpyridazin-3-YL)ethanone have been prepared. These complexes exhibit specific luminescent properties, which could be utilized in developing new optical materials (Xu, J., Ma, Y., Liu, W., Tang, Y., & Tan, M., 2010).
Antiviral Activity
Research on pyridazin-3-YL derivatives has also explored their antiviral activity. Synthesis and reactions of certain derivatives have shown potential antiviral properties, which could contribute to the development of new antiviral drugs (Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M., 2006).
Anticancer and Antibacterial Studies
Derivatives have been synthesized and characterized for their in vitro anticancer and antibacterial activities, suggesting their potential in medical applications (Chaitanya, K. B. R., Sudhakar, B. K., & Krishna, M. D. V., 2022).
Key Intermediate in Pharmaceutical Synthesis
Mécanisme D'action
Safety and Hazards
The safety information for 1-(6-Methylpyridazin-3-YL)ethanone includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to handle this compound with care and follow the safety guidelines provided.
Propriétés
IUPAC Name |
1-(6-methylpyridazin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-4-7(6(2)10)9-8-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUZWJOQKMWNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298130 |
Source


|
| Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91544-04-6 |
Source


|
| Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91544-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methyl-3-pyridazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)


![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)



![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)





![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)